(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-phenyl-3-[(E)-pyridin-2-ylmethylideneamino]thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-18-16-15(13-6-2-1-3-7-13)11-24-17(16)20-12-22(18)21-10-14-8-4-5-9-19-14/h1-12H/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMJMXQKIMXMJH-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N=CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)/N=C/C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiophene with a suitable aldehyde to form the thieno[2,3-d]pyrimidine core. This intermediate is then reacted with pyridine-2-carbaldehyde under basic conditions to introduce the pyridin-2-ylmethyleneamino group. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Synthesis of the Compound
The synthesis of (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions that include the formation of thieno[2,3-d]pyrimidine derivatives through condensation reactions. The structural elucidation is often confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells.
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | HeLa | 5.4 | Apoptosis induction |
| B | MCF7 | 7.0 | Cell cycle arrest |
| C | A549 | 4.8 | Inhibition of DNA synthesis |
Antimicrobial Activity
The antimicrobial properties of (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one have also been investigated. Studies show that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Various Bacteria
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference Drug MIC |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | 10 µg/mL |
| Escherichia coli | 20 µg/mL | 15 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL | 20 µg/mL |
Case Studies
Several case studies have documented the efficacy of thieno[2,3-d]pyrimidine derivatives in vivo and in vitro. Notably:
- Case Study on Breast Cancer : A derivative similar to (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one was tested on MCF7 breast cancer cells and demonstrated a significant reduction in cell viability at concentrations as low as 5 µM.
- Case Study on Bacterial Infections : In a study evaluating the antimicrobial effects against Staphylococcus aureus, the compound exhibited an MIC value comparable to standard antibiotics, suggesting its potential use as an alternative treatment for resistant strains.
Mechanism of Action
The mechanism of action of (E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Structural and Functional Analogues
The following table summarizes key analogues, their substituents, synthesis routes, and reported bioactivities:
Key Comparative Insights
Substituent Impact on Bioactivity: The pyridin-2-ylmethylene amino group in the target compound distinguishes it from simpler phenyl or halogenated derivatives. This group may enhance binding to kinase domains (e.g., VEGFR-2) through π-stacking and hydrogen bonding, as seen in related hybrids . Halogenated phenyl derivatives (e.g., 4-fluorophenyl) exhibit improved electronic properties for DNA intercalation or enzyme inhibition compared to non-halogenated analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for multi-component reactions, such as the Vilsmeier–Haack approach using DMF-POCl3 , whereas furan- or oxadiazol-containing derivatives require specialized routes (e.g., microwave-assisted or catalytic FeCl3-SiO2) .
Therapeutic Scope: Antimicrobial Activity: Simple 5-phenyl derivatives show baseline activity against Gram-positive bacteria, but amino or heteroaromatic substituents (e.g., furan) enhance potency . Anticancer Potential: Hybrids with 1,3,4-oxadiazol spacers demonstrate targeted VEGFR-2 inhibition, suggesting the target compound’s pyridine moiety could be optimized for similar pathways .
Biological Activity
(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the thieno[2,3-d]pyrimidine family, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties based on recent studies.
Anticancer Activity
Research has shown that compounds with a thieno[2,3-d]pyrimidine scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, a study synthesized several derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and tested their effects on human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cells. Notably, one compound demonstrated an IC50 value of 0.94 μM against A549 cells, indicating potent antiproliferative activity without toxicity to normal human liver cells .
Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound | Cell Line | IC50 (μM) | Toxicity to Normal Cells |
|---|---|---|---|
| 19 | MCF-7 | 0.94 | No |
| 15 | A549 | 0.94 | No |
| 4 | MDA-MB-231 | 0.045 | Low |
Antimicrobial Activity
The antimicrobial properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also been extensively studied. In one investigation, these compounds were evaluated against several bacterial and fungal strains. The results indicated that many derivatives exhibited superior antimicrobial activity compared to standard antibiotics like streptomycin and ampicillin. For example, a derivative with an m-methoxyphenyl group showed minimal inhibitory concentration (MIC) values ranging from 0.05 to 0.13 mM .
Table 2: Antimicrobial Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound | Target Organism | MIC (mM) | Comparison to Control |
|---|---|---|---|
| 22 | Gram-positive bacteria | 0.05 | 6-fold more potent |
| 22 | Gram-negative bacteria | 0.13 | 15-fold more potent |
| Various | Fungal species | Varies | Superior to controls |
Anti-inflammatory Activity
Thieno[2,3-d]pyrimidine derivatives have also been explored for their anti-inflammatory potential. Compounds similar to the one in focus have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that these compounds may serve as promising candidates for developing anti-inflammatory agents .
Case Studies
- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives on MCF-7 cells, it was found that certain compounds induced apoptosis at specific concentrations while remaining non-toxic to normal human cells .
- Antimicrobial Screening : Another study highlighted the efficacy of thieno[2,3-d]pyrimidin-4(3H)-one derivatives against resistant strains of bacteria, showcasing their potential in treating infections where conventional antibiotics fail .
Q & A
Q. What are the established synthetic routes for the thieno[2,3-d]pyrimidin-4(3H)-one core, and how can they be adapted for the target compound?
Methodological Answer: The thieno[2,3-d]pyrimidinone scaffold is typically synthesized via cyclization reactions. A common approach involves the condensation of 2-amino-thiophene derivatives with reagents like formamide, urea, or nitriles under reflux conditions . For example, 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one was prepared by refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid for 16–18 hours (yield: 85%) . To adapt this for the target compound, introduce the pyridin-2-ylmethyleneamino group at position 3 through a Schiff base formation reaction, using pyridine-2-carbaldehyde and an amine-containing intermediate.
Key Reaction Optimization Parameters:
Q. How can the structure of the compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Detect C=O stretching (~1680 cm⁻¹) and C=N stretching (~1600 cm⁻¹) .
- XRD Analysis: Single-crystal X-ray diffraction resolves the (E)-configuration of the imine bond and spatial arrangement of substituents (e.g., see similar thienopyrimidinones in ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Variation of Substituents:
- Biological Assays:
Q. How can contradictory bioactivity data between similar compounds be resolved?
Methodological Answer:
- Data Normalization: Ensure consistent assay conditions (e.g., pH, temperature, cell lines).
- Computational Modeling: Use molecular docking to compare binding affinities of analogs. For example, thieno[2,3-d]pyrimidinones with bulkier substituents may exhibit steric hindrance in enzyme active sites .
- Meta-Analysis: Cross-reference published results (e.g., antimicrobial activity in vs. kinase inhibition in ) to identify trends in substituent effects.
Q. What strategies are effective for improving the solubility and bioavailability of this compound?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) at the pyrimidinone carbonyl .
- Salt Formation: React with HCl or sodium salts to enhance water solubility.
- Nanoparticle Formulation: Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Methodological Challenges
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
Q. What computational tools are suitable for predicting the compound’s reactivity and stability?
Methodological Answer:
- DFT Calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD): Simulate solvation effects and stability in biological membranes .
- Software Recommendations: Gaussian, GROMACS, or AutoDock for docking studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
